6,7-Dimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one, commonly known as DMID, is an organic compound belonging to the group of indene derivatives. It is an important compound in organic chemistry and has a wide range of applications in scientific research.
Scientific Research Applications
Chemical Structure and Properties
6,7-Dimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been a subject of interest due to their unique chemical structures. For instance, the study by Sigalov et al. (2019) explores the stabilization of indazole tautomers by intra- and intermolecular hydrogen bonds, highlighting the structural intricacies of compounds like 2,3-dihydro-1H-inden-1-one derivatives (Sigalov, Afonin, Sterkhova, & Shainyan, 2019). These chemical properties can be pivotal for various scientific applications, particularly in material science and organic synthesis.
Synthetic Routes and Methodologies
The synthesis of such compounds is of significant interest. Pal, Banik, and Ghatak (1992) describe a facile synthetic route for 1,1-disubstituted 2,3-dihydro-1H-benz[f]indene-4,9-diones, which shows the versatility of these compounds in organic synthesis (Pal, Banik, & Ghatak, 1992). Such synthetic methodologies are crucial in the development of new compounds and materials.
Catalysis and Green Chemistry
M. Reddy, G. S. Reddy, and Jeong (2014) demonstrated the use of molybdate sulfuric acid as a catalyst for the synthesis of dimethyl (2,3-dihydro-1H-inden-6-ylamino) (substituted) methylphosphonates, emphasizing the role of 2,3-dihydro-1H-inden-1-one derivatives in catalysis and green chemistry (Reddy, Reddy, & Jeong, 2014). This research contributes to the development of environmentally friendly chemical processes.
Biological Activity and Potential Therapeutics
Sheridan et al. (2009) reported the synthesis and biological activity of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, showing significant anti-inflammatory activity. This suggests potential therapeutic applications for derivatives of this compound (Sheridan et al., 2009).
Crystal Structure Analysis
Baddeley et al. (2017) conducted structural studies on derivatives of 2,3-dihydro-1H-inden-1-one, providing insights into their crystal structures and intermolecular interactions. Such studies are fundamental for understanding the material properties of these compounds (Baddeley et al., 2017).
Properties
IUPAC Name |
6,7-dimethyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTBGPYPJDUCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC2=O)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348759 | |
Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16440-98-5 | |
Record name | 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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